3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the seventh position of the triazolo[4,3-a]pyridine ring system
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The interaction with these targets can lead to changes in cellular processes, potentially altering the disease state.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, cell growth, and differentiation .
Pharmacokinetics
A similar compound, 7-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, has been reported to have high gi absorption and bbb permeability, suggesting good bioavailability .
Result of Action
Similar compounds have shown anti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can form condensation products with suitable reactants, expanding its chemical versatility.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can facilitate oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions may produce corresponding oxides.
Scientific Research Applications
3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to inhibit enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine: Similar in structure but with different substitution patterns.
2-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine: Another isomer with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-11-6(4-5)9-10-7(11)8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAFFEYGTRZMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557624-66-4 |
Source
|
Record name | 3-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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